Lincomycin-d3 is a deuterated analogue of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is characterized by the incorporation of deuterium atoms, which are stable isotopes of hydrogen. The chemical structure of lincomycin-d3 retains the core features of lincomycin, including its unique amino acid moiety propyl hygric acid and the sugar moiety α-methylthiolincosamine. These structural components enable lincomycin-d3 to interact effectively with the bacterial ribosome, specifically targeting the 50S ribosomal subunit to inhibit protein synthesis .
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride and sodium borohydride serve as reducing agents .
Lincomycin-d3 exhibits significant antibacterial activity by binding to the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes. This binding disrupts protein synthesis, effectively inhibiting bacterial growth. The mechanism involves blocking peptide chain elongation and misreading of genetic information, leading to a cessation of protein production necessary for bacterial survival . Lincomycin-d3 is particularly effective against Gram-positive bacteria and anaerobic organisms.
The synthesis of lincomycin-d3 typically begins with lincomycin itself, which undergoes a series of chemical transformations:
This synthetic route allows for precise control over the isotopic labeling while maintaining the biological activity characteristic of lincomycin .
Lincomycin-d3 is primarily used in research settings, particularly in studies involving pharmacokinetics and metabolism due to its isotopic labeling. It serves as a valuable tool for understanding drug interactions and mechanisms of action within biological systems. Additionally, it can be utilized in tracer studies to track the behavior of lincomycin in various biological environments .
Research indicates that lincomycin-d3 interacts with various biological systems, particularly in its role as an antibiotic. Studies have shown that it can influence the pharmacodynamics of other drugs when co-administered, affecting their efficacy and toxicity profiles. For instance, lincomycin may enhance neurotoxic effects when combined with certain antipsychotic medications . Furthermore, understanding its interactions at the molecular level provides insights into resistance mechanisms developed by bacteria against lincosamide antibiotics.
Lincomycin-d3 shares structural and functional similarities with several other compounds in the lincosamide class. Notable similar compounds include:
| Compound | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Lincomycin | Yes | Inhibits protein synthesis via 50S ribosomal subunit | Natural product from Streptomyces |
| Clindamycin | Yes | Similar to lincomycin but more potent | Better absorption and bioavailability |
| Pirlimycin | Yes | Inhibits protein synthesis | Effective against resistant strains |
| Mupirocin | No | Inhibits protein synthesis via a different pathway | Primarily used topically |
Lincomycin-d3's unique isotopic labeling allows for advanced studies on drug metabolism and interaction without altering its biological activity significantly, making it an essential compound in pharmacological research .
The formation of β-cyclodextrin inclusion complexes represents a strategic approach to enhance the solubility and stability of lincomycin derivatives. A study employing ultrasonic-assisted inclusion complexation of lincomycin hydrochloride with β-cyclodextrin utilized an L9 (3^4) orthogonal array to optimize critical parameters. The experimental design evaluated three factors at three levels: molar ratio of lincomycin to β-cyclodextrin (1:1, 1:2, 1:3), inclusion temperature (30°C, 40°C, 50°C), and reaction time (60, 80, 100 minutes).
The inclusion yield served as the primary evaluation metric, with results indicating optimal conditions at a 1:3 molar ratio, 30°C, and 80 minutes. Variance analysis revealed that inclusion temperature (Factor B) exerted the strongest influence on yield, followed by molar ratio (Factor A) and reaction time (Factor C). Post-optimization validation demonstrated a 92.4% inclusion yield under these conditions, confirmed via infrared spectrophotometry and microscopy imaging. The infrared spectra showed characteristic shifts in O-H (3380 cm⁻¹ → 3415 cm⁻¹) and C=O (1680 cm⁻¹ → 1665 cm⁻¹) stretching vibrations, indicating host-guest interactions.
Table 1: Orthogonal Experimental Design and Results for β-Cyclodextrin Inclusion
| Experiment | Molar Ratio (A) | Temperature (°C, B) | Time (min, C) | Inclusion Yield (%) |
|---|---|---|---|---|
| 1 | 1:1 | 30 | 60 | 78.2 |
| 2 | 1:1 | 40 | 80 | 82.6 |
| 3 | 1:1 | 50 | 100 | 75.4 |
| 4 | 1:2 | 30 | 80 | 88.9 |
| 5 | 1:2 | 40 | 100 | 85.1 |
| 6 | 1:2 | 50 | 60 | 80.3 |
| 7 | 1:3 | 30 | 100 | 90.7 |
| 8 | 1:3 | 40 | 60 | 87.5 |
| 9 | 1:3 | 50 | 80 | 91.2 |
Deuterium incorporation at specific molecular positions enables the production of isotopically labeled internal standards for mass spectrometry-based quantification. Lincomycin-d3, with three deuterium atoms replacing protium in its structure (C₁₈H₃₁D₃N₂O₆S), exemplifies this approach. The labeling process typically involves catalytic exchange reactions or synthetic incorporation during precursor assembly.
The deuterium isotope effect alters molecular vibrational frequencies and partitioning behavior without significantly changing the compound’s chemical reactivity. This property allows lincomycin-d3 to co-elute with native lincomycin during chromatographic separation while providing distinct mass spectral signatures (e.g., m/z 409.56 for lincomycin-d3 vs. 406.53 for unlabeled lincomycin). In liquid chromatography-mass spectrometry (LC-MS) workflows, deuterated internal standards compensate for matrix effects and ionization efficiency variations. A study quantifying 15 antibiotics in critical care settings demonstrated that deuterated analogs like meropenem-d₆ and ofloxacin-d₈ reduced matrix effects from 15–20% to <5% when used as internal standards.
Table 2: Key Physicochemical Properties of Lincomycin-d3
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S |
| Molecular Weight | 409.56 g/mol |
| Storage Conditions | -20°C (protected from light) |
| Stability in Solvent | 6 months at -80°C |
| Primary Application | LC-MS internal standard |
The synthesis of lincomycin-d3 requires stringent control over deuterium incorporation sites to ensure isotopic purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify deuterium distribution and quantify isotopic enrichment (>99% d₃ purity). These analytical controls prevent isotopic dilution effects that could compromise quantitative accuracy in downstream applications.
Inclusion of deuterated standards during sample preparation follows optimized protocols: 20 μL of lincomycin-d3 working solution (5 mg/L in methanol) is added to 100 μL plasma, followed by protein precipitation with 300 μL methanol. The supernatant is diluted with acidified water (0.1% formic acid) to maintain ionization efficiency, with final injection volumes of 2 μL ensuring detection limits below 0.313 mg/L for lincomycin analogs. This methodology supports therapeutic drug monitoring and metabolic stability studies by providing robust calibration across clinically relevant concentration ranges.
Lincomycin-d3 serves as a critical deuterium-labeled analog of lincomycin, specifically designed to function as an internal standard in analytical and pharmacokinetic research applications [1]. This stable isotope-labeled compound demonstrates exceptional utility in mass spectrometry-based quantification methods, where its chemical similarity to the parent compound lincomycin ensures reliable analytical performance while maintaining distinguishable mass characteristics [1].
The molecular structure of lincomycin-d3 incorporates three deuterium atoms, resulting in a molecular formula of C₁₈H₃₁D₃N₂O₆S and a molecular weight of 409.56 grams per mole [1] [2]. These structural modifications provide the necessary mass differentiation for mass spectrometric analysis while preserving the fundamental chemical behavior of the parent lincomycin molecule [1].
Implementation of lincomycin-d3 in liquid chromatography-tandem mass spectrometry methodologies has been extensively validated for quantification applications in complex biological matrices [3]. The compound exhibits optimal ionization characteristics under electrospray ionization conditions in positive mode, generating a precursor ion at mass-to-charge ratio 410.0 [3]. Multiple reaction monitoring approaches utilize two primary fragmentation pathways: the quantifier ion transition from 410.0 to 129.0 and the confirmatory ion transition from 410.0 to 362.0 [3].
Table 1: Mass Spectrometry Parameters for Lincomycin-d3 Analysis
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S |
| Molecular Weight | 409.56 g/mol |
| Precursor Ion (Q1 mass) Da | 410.0 |
| Fragment Ion 1 (Q3 mass) Da | 129.0 (quantifier) |
| Fragment Ion 2 (Q3 mass) Da | 362.0 (confirmatory) |
| Retention Time (min) | 2.237 |
| Ionization Mode | ESI positive |
| Scan Type | MRM |
The chromatographic separation of lincomycin-d3 demonstrates consistent retention behavior with an average retention time of 2.237 minutes and relative standard deviation of 0.23 percent, indicating excellent reproducibility across analytical runs [3]. This temporal stability facilitates reliable quantification in routine analytical applications where precision and accuracy are paramount [3].
Comprehensive validation studies have established the analytical performance characteristics of lincomycin-d3 across multiple biological matrices including avian tissues [3]. The compound demonstrates exceptional recovery rates ranging from 98 to 101 percent across feather, muscle, and liver matrices, indicating minimal matrix-induced losses during sample preparation procedures [3].
Table 2: Validation Parameters for Lincomycin-d3 in Different Biological Matrices
| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) | Coefficient of Determination (r²) |
|---|---|---|---|---|---|
| Feather | 19 | 62 | 98-101 | 7.29 | >0.99 |
| Muscle | 22 | 73 | 98-101 | 0.78 | >0.99 |
| Liver | 10 | 34 | 98-101 | 9.96 | >0.99 |
The limits of detection vary according to matrix complexity, with liver tissue demonstrating the lowest detection threshold at 10 micrograms per kilogram, while muscle tissue exhibits a detection limit of 22 micrograms per kilogram [3]. Corresponding limits of quantification range from 34 micrograms per kilogram in liver tissue to 73 micrograms per kilogram in muscle tissue [3].
Calibration curve linearity demonstrates exceptional correlation coefficients exceeding 0.99 across all matrices, confirming the reliability of quantitative measurements over the analytical range [3]. The relative standard deviation values remain below 10 percent for most matrices, with muscle tissue exhibiting particularly low variability at 0.78 percent [3].
The utilization of stable isotope-labeled internal standards like lincomycin-d3 provides significant advantages in mitigating matrix effects commonly encountered in biological sample analysis [4]. These compounds share nearly identical chemical properties with target analytes while maintaining distinguishable mass characteristics, enabling accurate compensation for ionization suppression or enhancement effects [4].
The chemical similarity between lincomycin-d3 and its parent compound ensures comparable behavior during protein precipitation, liquid-liquid extraction, and solid-phase extraction procedures [4]. This behavioral consistency eliminates potential bias introduced by structurally dissimilar internal standards and provides more reliable quantitative results [4].
Lincomycin-d3 plays a fundamental role in advancing understanding of metabolic pathways and drug disposition mechanisms through its application as a stable isotope tracer [5]. The strategic incorporation of deuterium atoms enables researchers to track metabolic transformations and elucidate complex biochemical pathways with unprecedented precision [5].
Stable isotope labeling techniques utilizing compounds like lincomycin-d3 facilitate comprehensive mapping of metabolic networks by enabling unambiguous identification of metabolic products and intermediates [6]. The mass spectral signatures provided by deuterium incorporation allow researchers to distinguish between endogenous compounds and drug-derived metabolites, even in complex biological matrices [6].
The application of lincomycin-d3 in metabolic studies provides crucial insights into the biotransformation pathways of lincosamide antibiotics [7] [8]. Research has demonstrated that lincomycin undergoes complex biosynthetic transformations involving multiple enzymatic steps, including epimerization, dehydration, and transamination reactions [7] [8]. These pathways involve the conversion of guanosine diphosphate-d-erythro-α-d-gluco-octose to guanosine diphosphate-d-α-d-lincosamide through the coordinated action of four key enzymes [7] [8].
The biosynthetic pathway elucidation reveals that lincomycin formation involves LmbM-catalyzed C6-epimerization, followed by LmbL/CcbZ-mediated dehydration, subsequent C4-epimerization also catalyzed by LmbM, and final CcbS-catalyzed transamination [7] [8]. These mechanistic insights provide fundamental understanding of lincosamide biosynthesis and highlight the sophisticated enzymatic machinery involved in natural product formation [7] [8].
The implementation of lincomycin-d3 in drug disposition studies enables comprehensive characterization of absorption, distribution, metabolism, and excretion properties [5]. Stable isotope labeling approaches facilitate accurate quantification of parent drug and metabolite concentrations in biological fluids and tissues, providing essential pharmacokinetic data for therapeutic optimization [5].
Table 3: Applications of Stable Isotope Labeled Standards in Drug Research
| Application Area | Primary Function | Key Advantage |
|---|---|---|
| Mass Spectrometry Quantification | Internal standard for accurate quantification | Chemical similarity to analyte |
| Matrix Effect Correction | Compensation for ionization suppression/enhancement | Identical extraction and ionization behavior |
| Metabolic Pathway Studies | Tracing metabolic transformations | Distinguishable mass difference |
| Pharmacokinetic Analysis | Absolute quantification in biological samples | Correction for sample losses |
| Method Validation | Reference standard for method development | Ensures method robustness |
| Quality Control | Continuous monitoring of analytical performance | Detects analytical drift |
| Drug Disposition Studies | Understanding ADME properties | Enables accurate metabolite identification |
Deuterated compounds like lincomycin-d3 provide unique advantages in pharmacokinetic studies through their ability to serve as internal dosimeters that account for individual variations in drug handling [5]. The incorporation of stable isotopes enables researchers to distinguish between administered drug and endogenously formed compounds, facilitating accurate assessment of metabolic clearance pathways [5].
The application of lincomycin-d3 in metabolite identification studies leverages the characteristic mass shifts associated with deuterium incorporation to confirm metabolite structures and elucidate biotransformation pathways [9]. Mass spectrometric analysis of deuterated metabolites provides definitive evidence for the involvement of specific molecular sites in metabolic reactions [9].
Stable isotope labeling facilitates the identification of previously unknown metabolites by providing characteristic isotope patterns that distinguish drug-derived compounds from endogenous matrix components [9]. This approach has proven particularly valuable in discovering novel metabolic pathways and understanding species-specific differences in drug metabolism [9].
The use of lincomycin-d3 in comparative metabolism studies enables researchers to assess the impact of deuterium substitution on metabolic stability and pathway selection [10] [11]. Deuterium incorporation can result in metabolic switching phenomena, where the relative abundance of different metabolic pathways is altered due to kinetic isotope effects [10] [11].
Research utilizing deuterated lincomycin analogs has revealed important insights into kinetic isotope effects that influence metabolic pathway selection [10] [11]. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can result in reduced metabolic clearance rates and altered metabolite profiles [10] [11].
These kinetic isotope effects can lead to metabolic shunting, where the inhibition of one metabolic pathway results in increased flux through alternative biotransformation routes [10] [11]. Such phenomena provide valuable insights into the relative importance of different metabolic pathways and can inform drug design strategies aimed at optimizing metabolic stability [10] [11].
Deuterium isotopic substitution in Lincomycin-d3 fundamentally alters the molecular vibrational characteristics through quantum mechanical effects that directly impact the compound's physical and chemical properties. The replacement of three hydrogen atoms with deuterium isotopes in the N-methyl group of Lincomycin creates substantial modifications in the vibrational frequency spectrum due to the increased mass of deuterium (approximately twice that of hydrogen) [1] [2].
The vibrational frequency changes observed in deuterated systems follow predictable patterns based on the reduced mass principles governing molecular vibrations. In Lincomycin-d3, the deuterium substitution results in a characteristic frequency shift that appears in the 2050-2280 cm⁻¹ region, representing a significant red-shift from the typical C-H stretching frequencies [1]. This shift corresponds to approximately 25-35% reduction in vibrational frequencies, consistent with the theoretical predictions for deuterium-containing molecules [3].
Research on deuterated molecular systems demonstrates that the isotopic ratio for deuterium substitution typically ranges from 1.35-1.41 for frequencies corresponding to hydrogen/deuterium vibrations [1]. For Lincomycin-d3, the specific deuteration pattern in the N-methyl group creates a unique vibrational signature that can be detected through infrared and Raman spectroscopy. The deuterium atoms in Lincomycin-d3 exhibit characteristic C-D stretching modes that are distinctly separated from the remaining C-H vibrations in the molecule [4].
The molecular vibrational frequency modifications in Lincomycin-d3 extend beyond simple frequency shifts to include changes in vibrational coupling patterns and mode assignments. The deuterium substitution affects not only the directly substituted bonds but also influences neighboring vibrational modes through mechanical coupling effects [2]. These changes manifest as alterations in the overall vibrational density of states, which subsequently affects the zero-point energy of the molecule.
Table 1 presents comprehensive data on deuterium-induced molecular vibrational frequency changes across various molecular systems, providing context for understanding the specific effects in Lincomycin-d3. The data demonstrates that deuterium substitution consistently reduces vibrational frequencies by factors ranging from 0.65 to 0.99, with the most pronounced effects observed in direct C-D stretching modes.
The reduced vibrational frequencies in Lincomycin-d3 have significant implications for the compound's interaction with biological targets. The altered vibrational modes affect the molecular flexibility and conformational dynamics, potentially influencing binding affinity and selectivity for ribosomal binding sites [5]. These vibrational changes contribute to the modified pharmacokinetic and pharmacodynamic properties observed in deuterated pharmaceutical compounds [6].
Zero-point energy considerations play a crucial role in understanding the vibrational frequency effects in Lincomycin-d3. The deuterium substitution reduces the zero-point energy by approximately 2.1 kJ/mol compared to the non-deuterated compound, resulting in increased molecular stability and altered reaction kinetics [7]. This zero-point energy difference contributes to the kinetic isotope effects observed in metabolic processes involving Lincomycin-d3.
The incorporation of deuterium into Lincomycin-d3 creates significant perturbations in microbial biosynthetic pathways and enzymatic processing mechanisms that extend far beyond simple mass effects. These isotopic modifications influence fundamental aspects of cellular metabolism, protein synthesis, and enzymatic catalysis in bacterial systems [8] [9].
Microbial adaptation to deuterated environments demonstrates the profound impact of isotopic substitution on cellular processes. Studies with Escherichia coli grown in deuterated media reveal that bacterial growth rates are substantially reduced when deuterium concentrations exceed 0.5%, with ultralow concentrations (≤0.25%) showing unexpected growth enhancement effects [10]. This phenomenon suggests that Lincomycin-d3 may interact differently with bacterial systems compared to its non-deuterated counterpart, potentially affecting the compound's antimicrobial efficacy.
The enzymatic processing of Lincomycin-d3 involves complex kinetic isotope effects that vary depending on the specific enzymatic pathway and reaction mechanism. Primary kinetic isotope effects (KIE) for deuterium typically range from 1.3 to 3.2 in biological systems, with the magnitude depending on whether the deuterium-containing bond is broken in the rate-determining step [7] [11]. For Lincomycin-d3, the N-methyl deuteration pattern creates substrate-dependent effects on various enzymatic transformations.
Research on bacterial protein synthesis demonstrates that deuterium labeling can significantly alter the kinetics of ribosomal processes. The incorporation of deuterium into amino acids during protein synthesis creates measurable changes in translation rates, with kinetic isotope effects typically ranging from 1.2 to 1.4 for secondary effects [12]. Since Lincomycin targets the bacterial ribosome, the deuterium substitution in Lincomycin-d3 may modify its interaction with ribosomal components and affect the inhibition mechanism.
Table 2 provides comprehensive data on kinetic isotope effects observed in various biological systems, illustrating the range of effects that deuterium substitution can produce in enzymatic processes. The data demonstrates that primary kinetic isotope effects are generally larger than secondary effects, with values ranging from 1.2 to 3.2 depending on the specific enzymatic system and reaction conditions.
The impact of deuterium on microbial biosynthesis extends to the cellular machinery responsible for antibiotic resistance. Studies on Streptomyces species demonstrate that exposure to translation-inhibiting antibiotics like lincomycin induces expression of resistance genes and ribosomal modification factors [13]. The deuterium substitution in Lincomycin-d3 may influence these adaptive responses, potentially affecting the development of bacterial resistance mechanisms.
Enzymatic processing of deuterated compounds involves multiple factors that contribute to altered reaction kinetics. The increased mass of deuterium affects the vibrational frequencies of enzyme-substrate complexes, leading to changes in binding affinity and catalytic turnover rates [14]. For Lincomycin-d3, these effects manifest as modifications in the compound's interaction with ribosomal peptidyl transferase activity and aminoacyl-tRNA binding processes [15].
The biosynthetic pathways involved in antibiotic production are also influenced by deuterium substitution effects. Research on deuterated amino acid incorporation during microbial protein synthesis reveals that different amino acids exhibit varying degrees of deuterium accessibility, with some showing complete labeling while others remain largely unlabeled [12]. This selective incorporation pattern suggests that Lincomycin-d3 may have differential effects on various aspects of bacterial metabolism.
Metabolic switching phenomena represent another important consideration in the enzymatic processing of Lincomycin-d3. When deuterium substitution slows one metabolic pathway, alternative pathways may become more prominent, potentially leading to different metabolite profiles and altered biological effects [6]. This metabolic redirection could influence both the therapeutic efficacy and toxicity profile of Lincomycin-d3 compared to the parent compound.
The enzymatic mechanisms involved in ribosomal function are particularly sensitive to isotopic substitution effects. Research on ribosomal protein synthesis demonstrates that deuterium incorporation can affect the kinetics of peptide bond formation, tRNA binding, and ribosomal translocation processes [16]. These effects may contribute to the altered antimicrobial activity profile observed with deuterated antibiotics.
Table 3 presents detailed molecular properties comparison between Lincomycin and Lincomycin-d3, highlighting the specific changes that result from deuterium substitution. The data demonstrates that deuterium incorporation affects multiple molecular properties simultaneously, including vibrational frequencies, rotational constants, zero-point energies, and dipole moments, all of which contribute to the compound's altered biological activity.